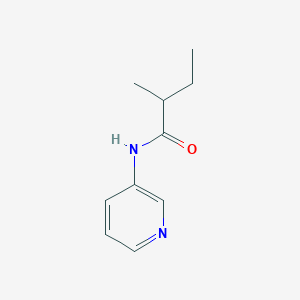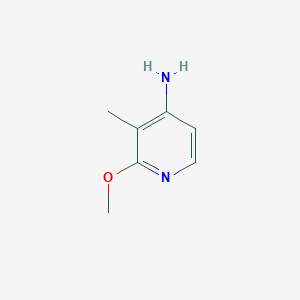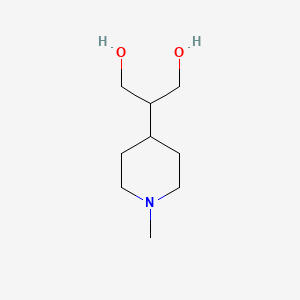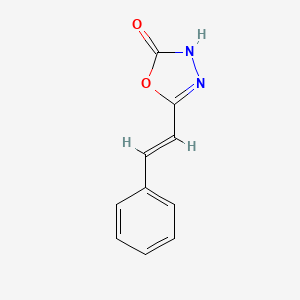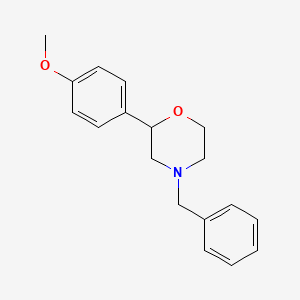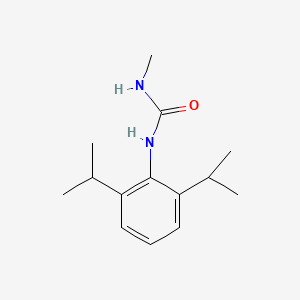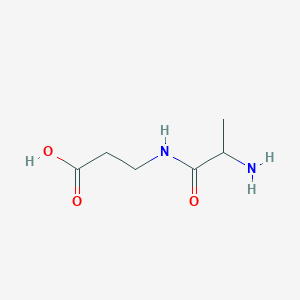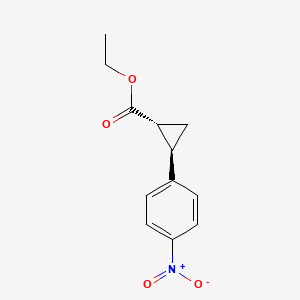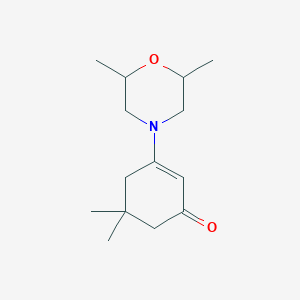![molecular formula C11H16O B6615610 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde CAS No. 59820-19-8](/img/structure/B6615610.png)
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde (TMC) is a synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile building block in organic synthesis and is widely used in the synthesis of various pharmaceuticals and other compounds. TMC is a versatile and efficient starting material for the preparation of a variety of heterocyclic compounds.
Scientific Research Applications
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been widely used in the synthesis of various heterocyclic compounds and has been found to be a useful starting material for the synthesis of various pharmaceuticals. It has been used in the synthesis of various antifungal, antiviral, and antineoplastic agents. It has also been used in the synthesis of various antibiotics, analgesics, and other drugs.
Mechanism of Action
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde acts as a substrate in the synthesis of heterocyclic compounds. It acts as a reactive intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been found to be an effective starting material for the synthesis of various pharmaceuticals and other compounds. It has been found to be an effective starting material for the synthesis of various antibiotics, analgesics, and other drugs. It has also been found to be an effective starting material for the synthesis of various antifungal, antiviral, and antineoplastic agents.
Advantages and Limitations for Lab Experiments
The major advantage of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is its versatility and efficiency as a starting material for the synthesis of various heterocyclic compounds. It is also a relatively inexpensive and readily available starting material. However, it is important to note that 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is a highly reactive compound and must be handled with caution.
Future Directions
The potential applications of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde are far-reaching and include its use in the synthesis of various pharmaceuticals, antibiotics, analgesics, and antineoplastic agents. Additionally, 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be used in the synthesis of various organic compounds, such as dyes, fragrances, and other compounds. Further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various compounds. Additionally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various drugs and other compounds. Finally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the development of new drugs and other compounds.
Synthesis Methods
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized by the reaction of cyclohexanone and trimethylcyclohexanone in the presence of a catalyst. The reaction is carried out in a solvent such as ethyl acetate at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration.
properties
IUPAC Name |
(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQGFSKJRUVOL-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=O)CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/C=O)/CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


